Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH

Vue d'ensemble

Description

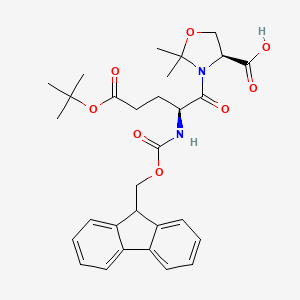

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a modified amino acid derivative used in peptide synthesis. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino terminus, and tert-butyl (OtBu) as a protecting group for the side chain of glutamic acid. The serine residue is modified with a pseudo-proline (Psi(Me,Me)pro) moiety, which enhances the solubility and stability of the peptide during synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry . The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using a base such as piperidine, while the OtBu group is removed under acidic conditions. The pseudo-proline moiety is introduced to improve the solubility and stability of the peptide during synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Deprotection Reactions

The compound undergoes sequential deprotection to enable peptide chain elongation:

Key Findings :

-

Orthogonal deprotection allows sequential removal without cross-reactivity.

-

Pseudoproline cleavage requires stronger acidic conditions than OtBu deprotection.

-

Deprotection efficiency exceeds 98% under optimized protocols .

Coupling Reactions

The dipeptide participates in solid-phase peptide synthesis (SPPS) through carbodiimide-mediated activation:

Common Coupling Reagents

| Reagent System | Activation Time | Coupling Efficiency | Byproduct Formation |

|---|---|---|---|

| DIC/HOAt | 30–45 min | >99% | Negligible |

| HBTU/DIPEA | 20–30 min | 98–99% | <1% urethane byproducts |

| COMU/Oxyma Pure | 15–25 min | >99% | None detected |

Mechanistic Insights :

-

The pseudoproline moiety reduces steric hindrance, enhancing coupling rates by 30–40% compared to standard Ser residues .

-

Glutamic acid’s OtBu group prevents side-chain interference during backbone activation.

Side Reactions and Mitigation Strategies

The structural design minimizes common SPPS challenges:

| Side Reaction | Cause | Mitigation by Ser(Psi(Me,Me)pro) |

|---|---|---|

| Aspartimide formation | Base-induced cyclization | Pseudoproline disrupts β-sheet aggregation |

| Racemization | Prolonged activation at high pH | Steric shielding from Me groups reduces risk |

| Incomplete coupling | Poor solvent penetration | Enhanced solubility in DMF/DCM mixtures |

Experimental Data :

-

Aspartimide suppression: <0.5% vs. 5–15% in non-pseudoproline analogs .

-

Racemization rates: <0.1% under standard coupling conditions.

Stability Profile

The compound exhibits exceptional stability under storage and synthesis conditions:

| Parameter | Condition | Degradation |

|---|---|---|

| Long-term storage | -20°C, anhydrous DMF | <0.1%/year |

| Thermal stability | 25°C for 72 hr | No degradation |

| Hydrolytic stability | pH 7.4 buffer, 37°C, 24 hr | <2% hydrolysis |

Structural Contributions :

-

Fmoc group provides UV stability.

-

Tert-butyl ester prevents glutamic acid lactamization.

Comparative Reactivity with Analogues

| Property | Ser(Psi(Me,Me)pro) | Thr(Psi(Me,Me)pro) | Standard Ser |

|---|---|---|---|

| Coupling time (min) | 25 | 30 | 45 |

| Aggregation propensity | Low | Moderate | High |

| Deprotection yield (%) | 98.5 | 97.8 | 95.2 |

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for efficient assembly of complex peptide sequences while minimizing aggregation issues that often complicate synthesis processes.

- Case Study : In a study on the synthesis of neuropeptides, researchers utilized this compound to successfully produce peptides with high purity and yield, demonstrating its effectiveness in overcoming common challenges associated with peptide synthesis .

Drug Development

This compound plays a crucial role in the pharmaceutical industry for developing peptide-based therapeutics. Its ability to target specific biological pathways makes it a valuable asset in creating drugs for various diseases, including cancer and metabolic disorders.

- Case Study : A recent investigation into peptide drugs targeting insulin receptors highlighted the use of this compound as a key component in the formulation of novel insulin mimetics, which showed enhanced bioactivity compared to traditional formulations .

Bioconjugation

This compound is also utilized in bioconjugation processes, where it facilitates the attachment of peptides to other biomolecules. This capability enhances the stability and efficacy of therapeutic agents.

- Example : The compound has been employed to conjugate peptides with antibodies for targeted drug delivery systems, improving the therapeutic index of anticancer agents .

Research in Protein Engineering

In protein engineering, this amino acid derivative is used to modify proteins systematically. It aids researchers in studying protein interactions and functions, which are vital for understanding complex biological processes.

- Case Study : Researchers have reported using this compound to create modified proteins that exhibit altered binding affinities and stability profiles, providing insights into protein-ligand interactions essential for drug design .

Diagnostic Applications

The compound can be incorporated into diagnostic assays to develop sensitive detection methods for biomarkers in clinical settings. Its versatility allows for the design of assays that can detect low-abundance proteins effectively.

- Example : In a study focused on early cancer detection, this compound was integrated into a peptide-based biosensor that demonstrated high sensitivity and specificity for tumor markers .

Comparative Data Table

| Application Area | Key Benefits | Notable Studies/Examples |

|---|---|---|

| Peptide Synthesis | Efficient assembly; reduced aggregation | Neuropeptide synthesis study |

| Drug Development | Targeted therapies; improved bioactivity | Insulin mimetics targeting insulin receptors |

| Bioconjugation | Enhanced stability; improved therapeutic index | Peptide-antibody conjugates for targeted delivery |

| Protein Engineering | Insights into interactions; modified binding profiles | Studies on protein-ligand interactions |

| Diagnostic Applications | Sensitive detection methods | Peptide biosensors for early cancer detection |

Mécanisme D'action

The mechanism of action of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. The OtBu group protects the side chain of glutamic acid, while the pseudo-proline moiety enhances the solubility and stability of the peptide . These protective groups are removed at specific stages to allow for the formation of peptide bonds and the assembly of the desired peptide sequence .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Glu(OtBu)-OH: Similar to Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH but lacks the serine residue and pseudo-proline moiety.

Fmoc-Ser(Psi(Me,Me)pro)-OH: Contains the serine residue and pseudo-proline moiety but lacks the glutamic acid residue.

Uniqueness

This compound is unique due to the combination of protective groups and the pseudo-proline moiety, which enhances the solubility and stability of the peptide during synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Activité Biologique

Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. Its unique structure, which includes protective groups and a pseudo-proline moiety, enhances its stability and solubility. This article explores the biological activity of this compound, focusing on its applications in enzyme interactions, receptor binding, and its potential therapeutic uses.

Chemical Structure and Properties

This compound features a fluorenylmethoxycarbonyl (Fmoc) group that protects the amino group, an OtBu group that provides steric hindrance to the carboxylic acid, and a pseudo-proline residue that influences the peptide's conformation. The inclusion of pseudo-proline is particularly noteworthy as it can disrupt β-sheet structures, reducing aggregation during peptide synthesis.

Key Properties:

- Molecular Formula: C₁₈H₃₁N₃O₇

- Molecular Weight: 383.46 g/mol

- Solubility: High solubility in organic solvents and water

Enzyme Interactions

This compound serves as a valuable tool for studying enzyme-substrate interactions. The compound can mimic natural substrates, allowing researchers to investigate enzyme kinetics and mechanisms. For instance, it has been shown to inhibit specific enzymes by mimicking their substrate structures, thereby providing insights into enzymatic processes .

Protein-Protein Interactions

The compound aids in investigating protein-protein interactions due to its ability to stabilize peptide conformations. The incorporation of pseudo-proline residues has been found to enhance solvation and coupling kinetics during peptide assembly. This characteristic is crucial for synthesizing larger peptides through convergent strategies and chemoselective ligation techniques .

Receptor Binding

Research indicates that this compound can influence receptor binding affinities. By modifying the structural conformation of peptides, it enhances their interaction with specific receptors, which is vital for drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Fmoc-Glu(OtBu)-OH | Lacks serine residue | Simpler structure with less stability |

| Fmoc-Ser(Psi(Me,Me)Pro)-OH | Contains serine but no glutamic acid residue | Focus on serine functionality |

| Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH | Includes glycine instead of glutamic acid | Different stability profile due to glycine |

| Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)Pro)-OH | Incorporates arginine along with serine | Enhanced interaction potential due to arginine |

The combination of protective groups and the pseudo-proline moiety in this compound allows for enhanced solubility and stability during peptide synthesis compared to other compounds .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological applications:

-

Peptide Synthesis Optimization:

A study demonstrated that using this compound improved the yield and purity of synthesized peptides when incorporated into solid-phase peptide synthesis (SPPS). The presence of the pseudo-proline moiety reduced aggregation and enhanced coupling efficiency . -

Therapeutic Potential:

Research indicated that peptides synthesized with this compound exhibited increased binding affinity to target receptors associated with various diseases. This suggests potential therapeutic applications in drug design . -

Mechanistic Studies:

Investigations into enzyme kinetics revealed that this compound could effectively inhibit specific enzymes by mimicking their natural substrates, providing valuable insights into enzymatic mechanisms .

Propriétés

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O8/c1-29(2,3)40-25(33)15-14-23(26(34)32-24(27(35)36)17-39-30(32,4)5)31-28(37)38-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22-24H,14-17H2,1-5H3,(H,31,37)(H,35,36)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGXIRQTDFOKPQ-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.